![molecular formula C25H46O2Si2 B077949 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene CAS No. 13110-76-4](/img/structure/B77949.png)
3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene, also known as TMS derivative of DHEA, is a synthetic steroid compound that has gained significant attention in the field of scientific research. This compound is a derivative of dehydroepiandrosterone (DHEA) and is often used as a precursor to various androgens and estrogens.
Wirkmechanismus
The mechanism of action of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene involves its conversion to testosterone, estrogen, and progesterone. This conversion takes place in various tissues and organs of the body, including the liver, adrenal glands, and reproductive organs. Once converted, these hormones bind to their respective receptors and produce their effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene are related to its conversion to testosterone, estrogen, and progesterone. These hormones play a crucial role in the development and maintenance of various tissues and organs of the body. Testosterone, for instance, is essential for the development of male sexual characteristics, while estrogen is essential for the development of female sexual characteristics. Progesterone is essential for the maintenance of pregnancy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene in lab experiments include its ability to act as a precursor to various androgens and estrogens. Additionally, it is relatively easy to synthesize and purify. However, its limitations include its potential toxicity and the need for specialized equipment to handle it safely.
Zukünftige Richtungen
There are several future directions for the use of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of its potential therapeutic applications, such as in the treatment of hormonal imbalances and certain types of cancer. Additionally, there is a need for further research into its potential toxicity and safety.
Synthesemethoden
The synthesis of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene involves the reaction of DHEA with trimethylsilyl chloride and imidazole. The reaction takes place in anhydrous conditions and produces the 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene derivative of DHEA. This compound is then purified using chromatography techniques to obtain a pure form of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene.
Wissenschaftliche Forschungsanwendungen
3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene has been extensively used in scientific research due to its ability to act as a precursor to various androgens and estrogens. It has been used in studies related to the synthesis of testosterone, estrogen, and progesterone. Additionally, it has been used in studies related to the effects of androgens and estrogens on the body.
Eigenschaften
CAS-Nummer |
13110-76-4 |
---|---|
Produktname |
3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene |
Molekularformel |
C25H46O2Si2 |
Molekulargewicht |
434.8 g/mol |
IUPAC-Name |
[(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C25H46O2Si2/c1-24-15-13-19(26-28(3,4)5)17-18(24)9-10-20-21-11-12-23(27-29(6,7)8)25(21,2)16-14-22(20)24/h9,19-23H,10-17H2,1-8H3/t19-,20-,21-,22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
YXSPGYZGGCSNLG-HUVRVWIJSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[Si](C)(C)C)CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C |
SMILES |
CC12CCC3C(C1CCC2O[Si](C)(C)C)CC=C4C3(CCC(C4)O[Si](C)(C)C)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2O[Si](C)(C)C)CC=C4C3(CCC(C4)O[Si](C)(C)C)C |
Synonyme |
3β,17β-Bis(trimethylsilyloxy)androst-5-ene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.